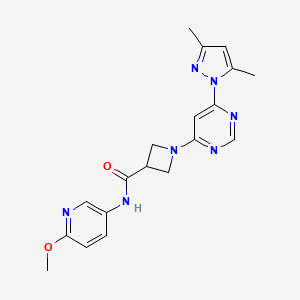

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted with a 3,5-dimethylpyrazole group at position 6, linked via an azetidine ring to a 6-methoxypyridine carboxamide moiety.

Propriétés

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-12-6-13(2)26(24-12)17-7-16(21-11-22-17)25-9-14(10-25)19(27)23-15-4-5-18(28-3)20-8-15/h4-8,11,14H,9-10H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIONVMRGCZOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CN=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide group. The molecular formula is with a molecular weight of 298.35 g/mol. Its unique structural features contribute to its diverse biological activities.

Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit a range of biological activities including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, contributing to its potential use in treating inflammatory diseases .

- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria. The results were compared with standard antibiotics like ciprofloxacin, indicating that the synthesized derivatives exhibited superior activity in some cases .

Case Study 2: Anti-inflammatory Potential

A molecular docking study highlighted that the compound interacts effectively with targets involved in inflammatory pathways. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Structural and Functional Analysis:

Pyrimidine vs. Imidazopyridine/Triazole Cores: The target compound’s pyrimidine-azetidine scaffold distinguishes it from imidazopyridine (e.g., compound 11 in ) or triazole-based analogs (e.g., ). Pyrimidines are often associated with kinase inhibition due to their ability to mimic ATP, while triazoles are common in agrochemicals for their stability and hydrogen-bonding capacity .

Substituent Effects :

- The 3,5-dimethylpyrazole group on the pyrimidine ring may enhance hydrophobic interactions in kinase binding pockets, similar to pyrazole substituents in compound .

- The 6-methoxypyridine carboxamide could mimic the hydroxymethylpyridine in compound 11, which is critical for GSK-3β inhibition .

Biological Activity: Compound 11 demonstrates nanomolar potency against GSK-3β, attributed to its imidazopyridine-carboxamide framework . The target compound’s pyrimidine-carboxamide system may exhibit similar kinase affinity but with altered selectivity. The triazole derivative in highlights the role of halogenated pyridines (e.g., 6-chloro) in agrochemical activity, suggesting the target’s methoxy group may reduce toxicity for therapeutic applications.

Research Findings and Gaps

Structural Insights :

- X-ray crystallography (via SHELX programs, ) could resolve the target compound’s conformation, particularly the azetidine ring’s puckering and pyrazole-pyrimidine dihedral angles, which are critical for binding.

Hypothetical Applications: Kinase Inhibition: The pyrimidine-azetidine scaffold is structurally aligned with ATP-competitive kinase inhibitors. Modifying the pyrazole substituents (e.g., adding electron-withdrawing groups) could optimize potency . Agrochemical Potential: The methoxypyridine group may reduce mammalian toxicity compared to chlorinated analogs in , making the compound a candidate for eco-friendly pesticides.

Contradictions and Limitations: and emphasize carboxamide-linked heterocycles in kinase inhibition, while prioritizes halogenated pyridines for agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.